13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane
Description
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane (CAS: 878673-79-1) is a macrocyclic compound featuring a 15-membered ring with four sulfur atoms (tetrathia), one nitrogen atom (aza), and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The Boc group enhances stability during synthetic processes, particularly in metal coordination chemistry and macrocycle functionalization. Its synthesis involves a cesium carbonate-mediated cyclization of 3,6-dithia-1,8-octanedithiol with N-Boc-bis(2-chloroethyl)amine in anhydrous DMF, followed by purification via solvent extraction .
Properties
Molecular Formula |
C15H29NO2S4 |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
tert-butyl 1,4,7,10-tetrathia-13-azacyclopentadecane-13-carboxylate |
InChI |
InChI=1S/C15H29NO2S4/c1-15(2,3)18-14(17)16-4-6-19-8-10-21-12-13-22-11-9-20-7-5-16/h4-13H2,1-3H3 |
InChI Key |
KIKFXCZQUGTISV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCCSCCSCCSCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane typically involves the cyclization of linear precursors containing sulfur and nitrogen atoms. One common synthetic route includes the reaction of a linear tetraamine with a thiol under specific conditions to form the macrocyclic ring. The Boc group is introduced to protect the nitrogen atom during the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion transport and storage in biological systems.
Mechanism of Action
The mechanism of action of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane involves its ability to chelate metal ions through its sulfur and nitrogen atoms. This chelation forms stable complexes that can be used in various applications, such as radiopharmaceuticals for imaging and therapy. The molecular targets and pathways involved depend on the specific metal ion and application .
Comparison with Similar Compounds
Substituent and Functional Group Variations
The following table summarizes key structural and functional differences between 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane and related macrocycles:
Key Differences and Implications
Heteroatom Composition :
- The tetrathia backbone in the Boc-protected compound (4S, 1N) confers stronger soft-metal (e.g., Cu(I), Ag(I)) binding affinity compared to tetraoxa analogs (4O, 1N), which prefer hard metals like K⁺ or Na⁺ .
- Oxygen-rich analogs (e.g., 13-Dodecyl-1,4,7,10-tetraoxa-...) exhibit higher hydrophilicity, whereas sulfur-containing variants are more lipophilic .
Substituent Effects :
- Boc Group : Enhances nitrogen stability against oxidation and nucleophilic attack, making it suitable for stepwise synthesis of functionalized macrocycles .
- Dodecyl Chain : Introduces surfactant-like behavior, enabling applications in micelle formation or membrane transport .
- Acetic Acid Side Chain : Provides a carboxylate group for covalent conjugation or ion-exchange applications .
Spectroscopic and Reactivity Profiles: Aromatic nitro-substituted derivatives (e.g., 497968-96-4) show distinct UV-Vis absorption, useful in photochemical studies . The unsubstituted tetraoxa-aza crown ether (C10H21NO4) serves as a reference for NMR studies, with chemical shifts sensitive to ring substituents (as seen in ) .
Metal Binding and Selectivity
Stability and Reactivity
- Hexamethylated trioxa analogs (e.g., ) demonstrate exceptional inertness, contrasting with the reactivity of nitro- or carboxylate-functionalized derivatives .
Biological Activity
13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane is a complex compound with potential therapeutic applications. Its unique structure, featuring a bicyclic framework with multiple sulfur atoms and a nitrogen atom, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H22N2S4
- Molecular Weight : 342.51 g/mol
- CAS Number : 878673-79-1
The compound's structure includes a Boc (tert-butyloxycarbonyl) protecting group, which is commonly used in peptide synthesis and may influence its biological interactions.
The biological activity of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, leading to inhibition of metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting cellular signaling pathways associated with growth and apoptosis.
- Antioxidant Activity : The presence of sulfur atoms may contribute to antioxidant properties by scavenging free radicals.
Anticancer Properties
Research indicates that 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane exhibits significant anticancer activity. A study demonstrated that the compound inhibits the proliferation of various cancer cell lines through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Glioma | 5.2 | Induction of caspase-dependent apoptosis |
| Acute Myeloid Leukemia (AML) | 3.8 | Modulation of mitochondrial pathways |
The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties against several bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
These findings indicate potential for developing new antimicrobial agents based on this compound.
Anti-inflammatory Effects
Research has also indicated potential anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of 13-Boc-1,4,7,10-tetrathia-13-azacyclopentadecane in vitro against glioma and AML cell lines. The results showed significant growth inhibition and apoptosis induction through caspase activation.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties against clinical isolates of bacteria. The results indicated that the compound effectively inhibited growth at relatively low concentrations compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
